molecular formula C26H36N8O4 B1621814 Arg-gly-phe-phe-NH2 CAS No. 34367-74-3

Arg-gly-phe-phe-NH2

Cat. No.: B1621814
CAS No.: 34367-74-3
M. Wt: 524.6 g/mol
InChI Key: MDPUTUWGOHLTAU-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arg-gly-phe-phe-NH2 is a synthetic peptide derived from the insulin B-chain. This tetrapeptide consists of four amino acids from positions 22 to 25 of the insulin B-chain. It plays a crucial role in the interaction between insulin and its receptor, making it a significant compound in the study of insulin function and diabetes treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of insulin B-chain tetrapeptide amide B22-B25 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its own protecting group, is added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of insulin B-chain tetrapeptide amide B22-B25 follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Arg-gly-phe-phe-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine residues in the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups for selective substitution.

Major Products: The major products of these reactions include oxidized, reduced, or substituted forms of the tetrapeptide, each with distinct biochemical properties.

Scientific Research Applications

Arg-gly-phe-phe-NH2 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Helps in understanding the structure-function relationship of insulin and its receptor interactions.

    Medicine: Investigated for its potential in developing new insulin analogs for diabetes treatment.

    Industry: Utilized in the production of synthetic insulin and related peptides for therapeutic use.

Mechanism of Action

The mechanism of action of insulin B-chain tetrapeptide amide B22-B25 involves its interaction with the insulin receptor. The tetrapeptide binds to the receptor, inducing a conformational change that activates the receptor’s tyrosine kinase activity. This activation triggers a cascade of intracellular signaling pathways, leading to glucose uptake and metabolism.

Comparison with Similar Compounds

  • Insulin B-chain tetrapeptide amide B20-B23
  • Insulin B-chain tetrapeptide amide B21-B24
  • Insulin B-chain tetrapeptide amide B23-B26

Comparison: Arg-gly-phe-phe-NH2 is unique due to its specific sequence and position within the insulin B-chain. This tetrapeptide has been shown to have a significant impact on insulin receptor binding and activation, making it a valuable tool in insulin research. Other similar compounds may have different sequences and properties, affecting their interaction with the insulin receptor and their overall biological activity.

Properties

CAS No.

34367-74-3

Molecular Formula

C26H36N8O4

Molecular Weight

524.6 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C26H36N8O4/c27-19(12-7-13-31-26(29)30)24(37)32-16-22(35)33-21(15-18-10-5-2-6-11-18)25(38)34-20(23(28)36)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H2,28,36)(H,32,37)(H,33,35)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1

InChI Key

MDPUTUWGOHLTAU-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N

34367-74-3

sequence

RGFF

Synonyms

Arg-Gly-Phe-Phe-NH2
B chain insulin tetrapeptidamide (22-25)
insulin B-chain tetrapeptide amide B22-B25
insulin B22-B25-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.